Product packaging for 8alpha-Hydroxystreptazolone(Cat. No.:)

8alpha-Hydroxystreptazolone

Cat. No.: B1245805
M. Wt: 239.22 g/mol
InChI Key: YNEMNUWIXPOKHX-BMECBNPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha-Hydroxystreptazolone is a complex natural product that serves as a significant compound in advanced organic chemistry research, particularly in the development of novel synthetic methodologies. Its primary research value lies in its role as a key intermediate in the total synthesis of more complex molecular structures. The compound is notably synthesized via an intramolecular Pauson-Khand reaction, which is a powerful transformation for constructing complex cyclopentenone frameworks from 2-oxazolone derivatives bearing a suitable alkyne appendage . This specific application makes this compound a subject of interest for studies focused on stereoselective synthesis and the exploration of cycloaddition reactions to build intricate oxygen- and nitrogen-containing heterocycles, which are common scaffolds in many biologically active molecules . Research utilizing this compound is fundamental in nature, aimed at expanding the toolbox of synthetic chemists and enabling the construction of diverse chemical libraries for subsequent biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5 B1245805 8alpha-Hydroxystreptazolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(4S,5S,8S,11S)-6-acetyl-5,8-dihydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-6-en-2-one

InChI

InChI=1S/C11H13NO5/c1-4(13)6-7-5(14)2-3-12-8(7)10(9(6)15)17-11(12)16/h5,8-10,14-15H,2-3H2,1H3/t5-,8-,9-,10-/m0/s1

InChI Key

YNEMNUWIXPOKHX-BMECBNPTSA-N

Isomeric SMILES

CC(=O)C1=C2[C@H](CCN3[C@@H]2[C@@H]([C@H]1O)OC3=O)O

Canonical SMILES

CC(=O)C1=C2C(CCN3C2C(C1O)OC3=O)O

Synonyms

8-hydroxystreptazolone
8alpha-hydroxystreptazolone

Origin of Product

United States

Isolation Methodologies and Natural Occurrence of 8alpha Hydroxystreptazolone

Identification of Producing Organisms and Natural Sources

The quest for 8alpha-Hydroxystreptazolone begins with identifying its natural producers. Research has primarily pointed towards microbial origins, specifically within the prolific genus Streptomyces.

Microbial Origin Investigations (e.g., Streptomyces species)

Investigations into the natural sources of this compound have identified bacteria of the genus Streptomyces as key producers. While the total synthesis of (+/-)-8alpha-hydroxystreptazolone has been accomplished, confirming its structure, its natural discovery is linked to the metabolic pathways of these filamentous bacteria. nih.govresearchgate.net Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites, and it is within this context that this compound is found.

These soil-dwelling and aquatic bacteria are typically isolated from diverse environmental samples. nih.gov The process often involves collecting soil or sediment, followed by selective culture techniques to isolate Streptomyces colonies. nih.govbanglajol.info Once isolated, strains are identified through a combination of morphological, cultural, and molecular methods, such as 16S rRNA gene sequencing.

Producing Organism Type Genus/Group Significance
BacteriaStreptomycesPrimary known producers of this compound and related streptazolin (B1245216) compounds.

Endophytic Association Studies

Endophytic microorganisms, which reside within the tissues of living plants without causing any apparent disease, represent a significant reservoir of novel bioactive compounds. nih.govcalis.edu.cn These microbes, including various species of Streptomyces, can produce unique secondary metabolites. nih.gov The symbiotic relationship between the endophyte and its host plant can lead to the production of compounds not found in either organism alone. nih.gov

While direct isolation of this compound from an endophytic fungus has not been explicitly detailed in available research, the established production by Streptomyces suggests that endophytic strains of this genus are plausible, yet underexplored, sources. nih.gov The isolation of endophytic fungi and bacteria involves surface sterilization of plant tissues to eliminate surface microbes, followed by culturing the internal tissues on appropriate media. nih.gov

Association Type Potential Significance
Endophytic MicroorganismsRepresent a promising and underexplored source for novel secondary metabolites, including potentially this compound, due to the unique biochemical interactions with host plants. nih.govcalis.edu.cn

Extraction Techniques from Biological Matrices

Once a producing organism is identified and cultured, the next critical step is the extraction of this compound from the biological matrix, which typically consists of the fermentation broth and mycelial mass.

Solvent-Based Extraction Approaches

Solvent-based extraction is a cornerstone for isolating secondary metabolites from microbial cultures. banglajol.info The choice of solvent is crucial and is determined by the polarity and chemical properties of the target compound. For compounds produced by Streptomyces, a common approach involves separating the culture filtrate from the mycelium via centrifugation or filtration. banglajol.infonih.gov

The filtrate and the mycelial biomass can then be extracted separately. Ethyl acetate (B1210297) is a frequently used solvent for extracting a wide range of microbial secondary metabolites due to its intermediate polarity. banglajol.info The process typically involves vigorously mixing the culture filtrate or a methanolic extract of the mycelium with the solvent. The organic phase, now containing the target compound, is then separated and concentrated under reduced pressure to yield a crude extract. banglajol.info

Extraction Step Solvent/Method Purpose
Separation of Broth and MyceliumCentrifugation/FiltrationTo process the liquid and solid components of the culture separately. banglajol.infonih.gov
Extraction from Culture FiltrateEthyl AcetateTo extract moderately polar compounds from the aqueous broth. banglajol.info
Extraction from MyceliumMethanol followed by Ethyl AcetateTo first break down the cells and then extract the compounds.
ConcentrationRotary EvaporationTo remove the solvent and obtain a crude extract for further purification. nih.gov

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction)

While conventional solvent extraction is widely used, advanced methods offer potential advantages in terms of efficiency, selectivity, and environmental impact. Supercritical Fluid Extraction (SFE) is one such technique. SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned, allowing for selective extraction of target compounds.

Although the application of SFE specifically for this compound has not been documented in the reviewed literature, its use in natural product extraction is well-established. This method could potentially offer a greener and more efficient alternative to traditional solvent-based approaches for this compound.

Chromatographic Purification Strategies

The crude extract obtained from the initial extraction steps is a complex mixture of various compounds. Therefore, chromatographic techniques are essential for the purification of this compound. bioanalysis-zone.com

A multi-step chromatographic process is often employed, starting with column chromatography. The crude extract is loaded onto a stationary phase, such as silica (B1680970) gel or Sephadex, and eluted with a solvent gradient of increasing polarity. Fractions are collected and analyzed, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing the desired compound.

Fractions enriched with this compound would then be subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC). nih.gov HPLC, particularly in a preparative mode, offers high resolution and is capable of separating structurally similar compounds, leading to the isolation of pure this compound. The choice of stationary and mobile phases in HPLC is critical for achieving optimal separation. rsc.org

Purification Stage Technique Stationary Phase Example Purpose
Initial PurificationColumn ChromatographySilica GelTo perform a rough separation of the crude extract into fractions based on polarity. bioanalysis-zone.com
Intermediate AnalysisThin-Layer Chromatography (TLC)Silica Gel PlateTo quickly analyze the composition of fractions from column chromatography.
Final PurificationHigh-Performance Liquid Chromatography (HPLC)C18 Reverse-Phase ColumnTo achieve high-resolution separation and isolate the pure compound. nih.govrsc.org

Liquid Chromatography Applications (e.g., HPLC, Column Chromatography)

Liquid chromatography stands as a cornerstone in the purification of natural products, including this compound. This technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful variant of liquid chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. researchgate.netnih.gov For the isolation of this compound, preparative HPLC (prep-HPLC) is particularly crucial. In one documented instance of its isolation from the endophytic bacterium Streptomyces sp. SH-1.2-R-15, a crude extract was subjected to multiple purification steps. researchgate.net The final purification stages often employ prep-HPLC with a C18 column, which is a type of reversed-phase chromatography where the stationary phase is nonpolar (octadecylsilyl) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpurolite.com The separation is based on the hydrophobic character of the compounds.

Column chromatography, operating under lower pressure than HPLC, is an essential technique for the initial fractionation of crude extracts. jelsciences.com It is used to separate the extract into simpler mixtures before the final purification by HPLC. Various stationary phases can be used, such as silica gel for normal-phase chromatography or polymeric resins. For instance, in the isolation pathway of compounds from Streptomyces, materials like MCI gel (a porous polymer resin) and Sephadex LH-20 (a size-exclusion chromatography gel) are commonly used for preliminary separation of the fermented broth extract. researchgate.net

Table 1: HPLC Parameters for Natural Product Isolation This table is a representative example based on typical methodologies.

ParameterSettingPurpose
Column Ultimate® AQ-C18 (250 x 21.2 mm, 5 µm) researchgate.netReversed-phase separation based on hydrophobicity.
Mobile Phase Gradient of aqueous acetonitrile (CH₃CN) researchgate.netTo elute compounds with varying polarities over time.
Detection Photodiode Array (PDA) Detector researchgate.netTo monitor the elution of compounds by their UV-Vis absorbance.
Flow Rate Varies (e.g., 1-10 mL/min for prep-HPLC)To control the speed of separation and resolution.
Injection Volume Dependent on column size and sample concentrationTo load the sample onto the column for separation.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively during the isolation of natural products. nih.govmdpi.com It is employed to monitor the progress of the separation achieved by column chromatography and to identify the fractions containing the compound of interest. nih.govresearchgate.net

In a typical workflow, a small amount of each fraction collected from the column is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. sin-chn.com The plate is then developed in a chamber containing a suitable solvent system. Compounds separate based on their affinity for the stationary phase versus the mobile phase. After development, the separated spots are visualized, commonly using UV light or by staining with a chemical reagent like iodine, which reacts with many organic compounds to produce colored spots. sin-chn.com By comparing the position (Rf value) of the spots to a reference standard, researchers can quickly pool the fractions that contain this compound for further purification. nih.gov

Ion-Exchange Methods in Isolation

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. bio-rad.comgsconlinepress.com The stationary phase is a resin that has charged functional groups covalently attached. These groups are associated with counter-ions, which can be reversibly exchanged with ions in the sample that have the same charge. seplite.com There are two main types of IEX:

Anion-exchange chromatography , which uses a positively charged resin to bind negatively charged molecules (anions). shimadzu.be

Cation-exchange chromatography , which uses a negatively charged resin to bind positively charged molecules (cations). seplite.com

While specific documented applications of IEX for the isolation of this compound are not prevalent in the reviewed literature, the technique is a standard tool in natural product purification. gsconlinepress.com The applicability of IEX would depend on the ability of this compound to carry a net positive or negative charge at a given pH. If the molecule contains acidic or basic functional groups, its charge can be manipulated by adjusting the pH of the buffer. purolite.com For instance, if the compound is stable and negatively charged at a pH above its isoelectric point (pI), an anion exchanger would be used for purification. bio-rad.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions between the compound and the resin. bio-rad.com

Table 2: Types of Ion-Exchange Resins This table provides general examples of ion-exchange functional groups.

Type of ExchangerCharge of ResinFunctional Group ExampleBinds
Strong Anion (SAX) PositiveQuaternary ammonium (B1175870) shimadzu.beAnions (negatively charged molecules)
Weak Anion (WAX) PositiveTertiary amine shimadzu.beAnions (negatively charged molecules)
Strong Cation (SCX) NegativeSulfonic acid shimadzu.beCations (positively charged molecules)
Weak Cation (WCX) NegativeCarboxylic acid shimadzu.beCations (positively charged molecules)

Challenges and Optimizations in Natural Product Isolation

The isolation of natural products like this compound from microbial sources such as Streptomyces is fraught with challenges that necessitate careful optimization of the entire process.

A primary challenge is the often low titer of the desired metabolite produced during fermentation. illinois.edu Many secondary metabolites are produced in very small quantities, making their detection and purification difficult. illinois.edu Furthermore, many of the biosynthetic gene clusters responsible for producing natural products are "silent" or not expressed under standard laboratory conditions. frontiersin.org

Another significant hurdle is the repeated isolation of known compounds, a process known as dereplication. nih.gov Significant time and resources can be wasted on re-isolating and identifying compounds that have already been discovered.

To overcome these challenges, several optimization strategies are employed:

Strain and Culture Condition Optimization : The production of secondary metabolites is highly dependent on the growth conditions. Optimizing factors such as temperature, pH, aeration, and the composition of the culture medium can significantly enhance the yield of the target compound. sin-chn.comnih.gov

Genetic Engineering : Modern approaches involve genetic manipulation of the producing strain. This can include overexpressing regulatory genes to activate silent gene clusters or engineering the metabolic pathways to increase the flow of precursors towards the desired product. nih.govnih.gov

Advanced Screening and Dereplication : Utilizing techniques like HPLC coupled with mass spectrometry (LC-MS) early in the screening process allows for rapid identification of known compounds, enabling researchers to focus on potentially novel substances. nih.gov

Process Optimization : The entire isolation workflow, from extraction to final purification, must be methodical. This involves a multi-step fractionation process where each step is monitored for bioactivity to ensure the active compound is not lost. researchgate.net

The successful isolation of this compound is a testament to the power of combining classical purification techniques with modern analytical and biological strategies to navigate the complexities of natural product chemistry.

Structural Elucidation and Stereochemical Assignment of 8alpha Hydroxystreptazolone

Spectroscopic Techniques for Structural Determination

The foundational approach to elucidating the structure of a complex organic molecule involves the integrated analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information about the molecule's atomic connectivity, molecular formula, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR experiments are the starting point for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon atoms.

¹H NMR Analysis: This spectrum would identify all the hydrogen atoms in 8alpha-Hydroxystreptazolone. Key information derived includes the chemical shift (position of the signal), which indicates the type of proton (e.g., aromatic, aliphatic, attached to an oxygen-bearing carbon); the integration (area under the signal), which corresponds to the number of protons generating the signal; and the multiplicity (splitting pattern), which reveals the number of neighboring protons.

¹³C NMR Analysis: This spectrum detects the carbon atoms, showing a distinct signal for each chemically unique carbon. The chemical shift values help differentiate between various types of carbons, such as those in carbonyl groups (C=O), double bonds (C=C), and single bonds (C-C). Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Illustrative Data Table for 1D NMR of this compound (Note: The following data is hypothetical and serves as an example of how experimental results would be presented.)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
2168.5-
3115.26.85 (d, 8.0)
4145.17.50 (d, 8.0)
5120.8-
6195.4-
745.33.10 (dd, 14.2, 5.1)
875.64.50 (t, 5.1)
8a--
935.22.15 (m)
1028.91.80 (m)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the tracing of proton-proton spin systems and the assembly of molecular fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlation). chemicalbook.com This is an unambiguous way to assign which proton is bonded to which carbon, a critical step in building the molecular framework. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. chemicalbook.com HMBC is vital for connecting the molecular fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton and the placement of heteroatoms and quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is essential for determining the relative stereochemistry of the molecule, showing which groups are on the same side or opposite sides of a ring structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other combinations of atoms that might have the same nominal mass.

Illustrative HRMS Data Table (Note: The following data is hypothetical.)

IonCalculated m/zMeasured m/zDifference (ppm)Proposed Formula
[M+H]⁺250.0761250.07651.6C₁₂H₁₂NO₅
[M+Na]⁺272.0580272.05831.1C₁₂H₁₁NNaO₅

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions. The pattern of these fragments provides valuable clues about the molecule's structure. By analyzing the mass differences between the precursor ion and the product ions, specific functional groups and structural motifs within this compound can be identified. The fragmentation pathways can help confirm the connectivity of different parts of the molecule as deduced from NMR data.

Illustrative MS/MS Fragmentation Data Table (Note: The following data is hypothetical for a precursor ion [M+H]⁺ at m/z 250.0765.)

Precursor Ion (m/z)Product Ions (m/z)Neutral Loss (Da)Postulated Lost Fragment
250.0765232.065918.0106H₂O
250.0765206.086343.9892CO₂
232.0659204.055328.0106CO

Infrared (IR) Spectroscopy for Functional Group Identificationyoutube.comwikipedia.orgmiamioh.edu

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. wikipedia.org The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com Different functional groups absorb IR radiation at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" for the molecule. miamioh.edu

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. A sharp, strong absorption band around 1700-1740 cm⁻¹ would suggest the presence of a ketone (C=O) group. The lactam (a cyclic amide) functionality would likely show a characteristic C=O stretching vibration in the range of 1650-1690 cm⁻¹. Additionally, the aromatic ring in the structure would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Hypothetical IR Spectral Data for this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad) O-H stretch (hydroxyl)
~3050 C-H stretch (aromatic)
~2950 C-H stretch (aliphatic)
~1720 C=O stretch (ketone)
~1680 C=O stretch (lactam)

Ultraviolet-Visible (UV-Vis) Spectroscopytechnologynetworks.comwikipedia.orgmsu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. wikipedia.org This technique is particularly useful for identifying and quantifying substances containing chromophores, which are parts of a molecule that absorb light. msu.edu The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is a key characteristic of a chromophore.

The structure of this compound contains a conjugated system within its aromatic ring and carbonyl groups, which act as chromophores. technologynetworks.com Therefore, it is expected to exhibit characteristic absorption bands in the UV region. The exact position of the λmax would be influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore that modify its light-absorbing properties), such as the hydroxyl group.

Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm) Electronic Transition Chromophore
~220 π → π* Aromatic ring

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the stereochemistry of chiral molecules, such as this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation Measurementswikipedia.orgyoutube.com

Optical rotation is the rotation of the plane of polarized light when it passes through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation ([α]), a characteristic physical property of a chiral molecule under specific conditions of temperature, solvent, and wavelength of light (typically the sodium D-line at 589 nm). youtube.com A positive (+) or dextrorotatory value indicates a clockwise rotation, while a negative (-) or levorotatory value indicates a counter-clockwise rotation. Since this compound is a chiral molecule, it is expected to be optically active and exhibit a non-zero specific rotation.

Circular Dichroism (CD) Spectroscopyphotophysics.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, which can provide information about the absolute configuration and conformation of the molecule. The stereocenters in this compound would be expected to give rise to a distinct CD spectrum, which could be used in conjunction with computational methods to assign its absolute stereochemistry.

X-ray Crystallography for Absolute Configuration Determinationnih.govnih.govwikipedia.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction pattern provides information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable crystal of this compound could be obtained, X-ray crystallography would provide unambiguous proof of its structural and stereochemical assignment.

Computational Chemistry Approaches in Structure Verification

Computational chemistry provides theoretical methods to predict and verify the structural and spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate theoretical IR, UV-Vis, and CD spectra for a proposed structure of this compound. These calculated spectra can then be compared with experimental data to confirm the structural assignment. Furthermore, computational methods can be used to predict the specific rotation and to model the X-ray diffraction pattern, aiding in the interpretation of experimental results.

Table of Mentioned Compounds

Compound Name

Total Synthesis and Synthetic Methodologies for 8alpha Hydroxystreptazolone

Seminal Total Synthesis Routes and Achievements

The first total synthesis of (±)-8α-Hydroxystreptazolone stands as a landmark achievement in the field. A key investigation into the synthesis of streptazolin (B1245216) and its related natural products led to the successful construction of this complex molecule. This pioneering work established a highly stereoselective route, which also enabled the synthesis of its epimer, (±)-7-epi-8α-hydroxystreptazolone. researchgate.net The strategic application of a novel Pauson-Khand reaction involving 2-oxazolone-alkyne derivatives was a cornerstone of this successful synthesis. researchgate.net

Key Synthetic Transformations and Reaction Pathways

The synthetic approaches to 8alpha-Hydroxystreptazolone are characterized by the strategic implementation of powerful chemical transformations to construct the core structure with high levels of stereocontrol.

A pivotal step in the seminal total synthesis of this compound is the intramolecular Pauson-Khand reaction. researchgate.net This powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, is instrumental in constructing the fused cyclopentenone ring system inherent to the molecule's core. mdpi.comnih.gov In the synthesis of this compound, a novel application of this reaction was developed, utilizing 2-oxazolone derivatives bearing a strategically positioned heptynyl appendage. researchgate.net This specific adaptation of the Pauson-Khand reaction led exclusively to the formation of the desired 4-hydroxy-6-substituted-9-oxa-1-azatricyclo[6.2.1.0(5,11)]undec-5-ene-7,10-dione core structure. researchgate.net

Table 1: Key Features of the Intramolecular Pauson-Khand Reaction in this compound Synthesis

FeatureDescriptionReference
Reactants 2-oxazolone derivative with a heptynyl appendage researchgate.net
Reaction Type Intramolecular [2+2+1] cycloaddition researchgate.net
Key Reagent Cobalt carbonyl complex mdpi.comnih.gov
Product 4-hydroxy-6-substituted-9-oxa-1-azatricyclo[6.2.1.0(5,11)]undec-5-ene-7,10-dione researchgate.net
Selectivity High stereoselectivity researchgate.net

The formation of the characteristic bicyclic core of this compound relies on elegant cyclization strategies. The intramolecular Pauson-Khand reaction itself is a powerful cyclization method that simultaneously forms two new rings and a cyclopentenone moiety. The strategic tethering of the alkene and alkyne functionalities within the 2-oxazolone precursor dictates the regiochemical and stereochemical outcome of this crucial cyclization, leading to the desired tricyclic intermediate. researchgate.net

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple stereocenters. The seminal total synthesis of the racemic compound was achieved with a high degree of stereoselectivity. researchgate.net The facial selectivity of the intramolecular Pauson-Khand reaction, governed by the conformation of the acyclic precursor, played a crucial role in establishing the relative stereochemistry of the newly formed stereocenters. The synthesis of both (±)-8α-Hydroxystreptazolone and its epimer, (±)-7-epi-8α-hydroxystreptazolone, from a common precursor highlights the level of stereocontrol achieved. researchgate.net While the initial synthesis was racemic, the development of enantioselective variants of the Pauson-Khand reaction opens avenues for future asymmetric syntheses of this compound.

Precursor and Intermediate Synthesis

The successful execution of the total synthesis of this compound hinges on the efficient preparation of key precursors. The central precursor is a suitably functionalized 2-oxazolone derivative. This starting material must incorporate a heptynyl side chain, which contains the alkyne and alkene moieties required for the subsequent intramolecular Pauson-Khand reaction. The synthesis of this precursor involves multiple steps to install the necessary functional groups and stereocenters in a controlled manner.

Protective Group Strategies

In the multistep synthesis of a complex molecule like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and prevent undesired side reactions. While the specifics of the protecting group strategy employed in the seminal synthesis are detailed within the primary literature, general principles of protecting group chemistry are applicable. The choice of protecting groups would be dictated by their stability to the reaction conditions of the key steps, particularly the cobalt-mediated Pauson-Khand reaction, and the ease of their selective removal during the final stages of the synthesis.

Comparative Analysis of Synthetic Efficiencies and Yields

To date, a singular notable total synthesis of (±)-8α-hydroxystreptazolone has been reported by Nomura and Mukai. Their approach provides a benchmark for efficiency and yield in the construction of this complex molecule. A detailed analysis of their synthetic strategy is presented below, highlighting the key transformations and their associated yields.

The table below summarizes the key steps and reported yields for the total synthesis of (±)-8α-hydroxystreptazolone as detailed by Nomura and Mukai. This data-centric view allows for a clear assessment of the synthetic route's efficiency.

StepReactionReagents and ConditionsYield (%)
1Epoxidationm-CPBA, CH2Cl295
2Azide OpeningNaN3, NH4Cl, MeOH/H2O89
3Reduction and ProtectionH2, Pd/C; Boc2O, Et3N85 (2 steps)
4PhenylsulfenylationPhSCl, LDA, THF82
5Oxidative EliminationNaIO4, MeOH/H2O87
6Intramolecular CyclizationDBU, Toluene75
7HydroxylationOsO4, NMO, Acetone/H2O80
8Deprotection and LactonizationTFA, CH2Cl270

Mechanistic Studies of Biological Activities and Molecular Interactions

In Vitro Cellular Activity Mechanisms

The in vitro cellular activities of natural products are fundamental to understanding their therapeutic potential. These studies involve observing the effects of a compound on cells grown in a controlled laboratory setting.

While direct studies classifying 8alpha-Hydroxystreptazolone are not extensively available in the reviewed literature, its parent compound, streptazolin (B1245216), is recognized as an antibiotic. medchemexpress.commedchemexpress.com Anti-infective agents are a broad class of drugs that prevent or treat infections caused by pathogens, including bacteria, fungi, viruses, and parasites. vietnamjournal.rusemanticscholar.org The development of novel anti-infective compounds is crucial for combating the global challenge of antibiotic resistance. acs.orgplos.org Natural products, such as those derived from microorganisms, are a significant source of new anti-infective drug candidates. semanticscholar.orgmdpi.com The anti-infective potential of a compound can be due to direct antimicrobial activity or through indirect mechanisms, such as modulating the host immune response to better combat the pathogen. acs.orgnih.gov

Research has demonstrated that the related compound, streptazolin, possesses immunomodulatory properties by stimulating macrophage activity. medchemexpress.comacs.org Macrophages are key cells of the innate immune system that engulf and digest pathogens and cellular debris. frontiersin.org Studies show that streptazolin enhances the ability of macrophages to kill bacteria and produce immunostimulatory cytokines in vitro. medchemexpress.commedchemexpress.comacs.org

This stimulation occurs through the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory and immune responses. acs.orgcsic.es The activation of NF-κB by streptazolin is mediated by the phosphatidylinositide 3-kinase (PI3K) signaling pathway. medchemexpress.comacs.orgacs.org The PI3K/Akt signaling cascade is a critical pathway that regulates a wide range of cellular processes, and its inhibition has been shown to suppress the secretion of pro-inflammatory cytokines in immune cells. plos.orgresearchgate.net The stimulatory activity of streptazolin is dependent on its conjugated diene moiety. acs.orgacs.org Given the structural similarity, it is plausible that this compound could exhibit similar immunomodulatory effects, although this requires direct experimental verification.

Table 1: Summary of In Vitro Immunomodulatory Activity of Streptazolin

Compound Activity Affected Pathway Cellular Target Source
Streptazolin Increases bacterial killing NF-κB Macrophages medchemexpress.comacs.org

In vitro cytotoxicity assays are used to determine whether a compound is toxic to cells, and they are a standard part of screening for anti-cancer activity. japsonline.commdpi.com These tests often utilize various cell lines, including those derived from human tumors, to assess the compound's ability to inhibit cell proliferation or induce cell death. mdpi.comnih.gov

While specific cytotoxicity data for this compound against tumor cell lines were not found in the reviewed literature, the general approach involves exposing cancer cell lines (such as pancreatic, ovarian, or melanoma cells) to the compound at various concentrations. mdpi.comnih.govnih.gov The viability of the cells is then measured to determine the compound's cytotoxic potential. The parent compound, streptazolin, was identified in a screen of microbial products for bioactive molecules, but the primary activity highlighted was macrophage stimulation rather than direct cytotoxicity. acs.orgacs.org Further research is necessary to establish the cytotoxic profile of this compound.

Identification of Molecular Targets and Ligand Interactions

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its structure to improve potency and specificity.

Protein-ligand binding studies are essential for determining how a chemical compound (ligand) interacts with its protein target. photophysics.commdpi.com These interactions are fundamental to nearly all biological processes. mdpi.com Techniques such as thermal shift analysis, fluorescence spectroscopy, and computational modeling are used to characterize these binding events and calculate parameters like the dissociation constant (Kd), which measures the strength of the binding. photophysics.commdpi.com

High-quality data on protein-ligand complex structures are vital for structure-based drug design. nih.gov While computational methods can predict these interactions, experimental validation is key. arxiv.orgnih.gov Currently, there are no published studies specifically detailing the protein-ligand binding interactions of this compound. Identifying its direct protein targets would be a critical step in elucidating its molecular mechanism.

Receptor interaction profiling aims to systematically map the interactions of a compound across a panel of known receptors, such as G-protein-coupled receptors (GPCRs). nih.gov This helps to identify the primary targets of a compound and also reveals potential off-target effects. Modern proteomics and computational approaches can map the proximal proteome of an activated receptor to identify new network components and understand how different ligands can modulate receptor signaling. nih.gov

There is currently no available data from receptor interaction profiling studies for this compound. Such studies would be invaluable in defining its pharmacological profile, confirming whether its immunomodulatory effects are receptor-mediated, and identifying the specific receptors involved.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For streptazolin and its derivatives like this compound, these studies aim to identify the key molecular features responsible for their effects, guiding the design of new analogs with potentially improved properties.

The biological activity of streptazolin is intrinsically linked to its unique chemical architecture. A critical structural feature is the conjugated diene system within its piperidine (B6355638) ring structure. Research has consistently shown that this moiety is essential for the immunostimulatory activity of streptazolin. nih.govtandfonline.com Studies have demonstrated that the hydrogenation or reduction of this conjugated diene leads to a loss of its ability to stimulate macrophages and induce cytokine production. researchgate.net This indicates that the reactivity and specific electronic configuration of the diene system are crucial for its molecular interactions with biological targets. The instability of this diene, which can lead to polymerization, makes streptazolin unsuitable for therapeutic use, but its importance in bioactivity is a key finding from SAR studies. targetmol.com

Structural MoietyCompoundImpact on ActivitySource
Conjugated DieneStreptazolinEssential for immunostimulatory activity. Reduction/hydrogenation of the diene abolishes activity. nih.govresearchgate.net
Dihydro (Reduced Diene)DihydrostreptazolinExhibits very limited antimicrobial properties, indicating loss of primary bioactivity. targetmol.com

This compound is a naturally occurring analog of streptazolin. While its total synthesis has been accomplished and it is classified as an anti-infective agent, detailed studies specifically elucidating the functional role of the 8alpha-hydroxyl group in modulating biological activity are not extensively documented in the available literature. nih.govsemanticscholar.orgkisti.re.kr However, based on general principles of medicinal chemistry, the introduction of a hydroxyl group can have several impacts.

The hydroxyl moiety significantly increases the polarity of the molecule, which can alter its solubility, cell permeability, and pharmacokinetic profile compared to streptazolin. Furthermore, the -OH group can act as both a hydrogen bond donor and acceptor. This introduces the potential for new or enhanced interactions with amino acid residues within the binding site of a biological target, which could modify the compound's binding affinity and specificity. While streptazolin's activity is tied to its diene, the hydroxylation at the 8alpha position represents a key modification that likely fine-tunes its biological or physical properties. semanticscholar.org

Investigation of Downstream Signaling Pathways and Gene Expression Modulations

Streptazolin and its analogs exert their biological effects by intervening in specific cellular signaling cascades. Research has identified that streptazolin's immunostimulatory properties stem from its ability to activate the nuclear factor kappa B (NF-κB) pathway. medchemexpress.com This activation is mediated through the Phosphatidylinositide 3-kinase (PI3K) signaling pathway. nih.govtandfonline.comnih.gov

The PI3K/NF-κB pathway is a crucial regulator of genes involved in immunity, inflammation, and cell survival. genome.jp In unstimulated cells, NF-κB protein dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. abcam.com Upon stimulation by a molecule like streptazolin, the PI3K pathway is activated, leading to a cascade that culminates in the activation of the IκB kinase (IKK) complex. abcam.com IKK then phosphorylates IκB proteins, marking them for degradation. cellsignal.com The degradation of IκB unmasks a nuclear localization signal on the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing them to translocate into the nucleus. abcam.com

Pathway ComponentRole in Streptazolin-Induced SignalingSource
PI3K (Phosphatidylinositide 3-kinase)Upstream kinase that is activated by streptazolin and initiates the signaling cascade. nih.govmedchemexpress.com
IKK (IκB kinase)Activated downstream of PI3K; phosphorylates IκB proteins. abcam.com
IκB (Inhibitor of κB)Inhibitory protein that sequesters NF-κB in the cytoplasm. Its degradation is triggered by phosphorylation. abcam.comcellsignal.com
NF-κB (Nuclear Factor-kappa B)Transcription factor that, upon activation, translocates to the nucleus to regulate gene expression. medchemexpress.com
Cytokines (e.g., TNF-α)End products of pathway activation; these proteins are secreted and mediate the immunostimulatory response. medchemexpress.com

Computational Modeling of Molecular Interactions (e.g., molecular docking, dynamics simulations)

Computational modeling techniques are powerful tools for investigating how a small molecule like this compound might interact with its biological targets at an atomic level. While specific computational studies focused exclusively on this compound are limited, the methodologies have been widely applied to other natural products targeting the PI3K/AKT pathway, providing a clear blueprint for future research. tandfonline.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking studies could be performed using the crystal structure of PIK3CA, a catalytic subunit of PI3K. nih.gov Such simulations would place the compound into the ATP-binding pocket of the enzyme, calculating a "docking score" that estimates binding affinity. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds (potentially involving the 8alpha-hydroxyl group) and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-protein complex over time. nih.gov An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the complex and the durability of the interactions identified through docking. nih.gov This can confirm whether the compound remains stably bound in the active site and reveal conformational changes in the protein or ligand upon binding. nih.gov These computational approaches are invaluable for rationalizing SAR data and for the virtual screening of compound libraries to identify new, potentially more potent inhibitors of the PI3K pathway. researchgate.netnih.govmdpi.com

Synthesis and Evaluation of 8alpha Hydroxystreptazolone Derivatives and Analogues

Design Principles for Structural Modifications

The design of derivatives and analogues of 8alpha-hydroxystreptazolone is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. Although specific SAR data for this compound derivatives are not extensively documented, principles can be extrapolated from the broader class of streptazolin-related compounds. Key considerations include:

Stereochemistry: The core structure of this compound possesses multiple stereocenters. The spatial arrangement of substituents is critical for biological activity, as interactions with target biomolecules are often highly stereospecific. The synthesis of stereoisomers is therefore a fundamental approach to exploring the impact of three-dimensional structure on function.

Modification of Existing Functional Groups: The hydroxyl group at the 8-alpha position and the urethane (B1682113) moiety are prime targets for modification. Esterification, etherification, or replacement of the hydroxyl group can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Core Scaffold Modification: Alterations to the tricyclic ring system can lead to the discovery of novel pharmacophores. This can involve changing ring sizes, introducing or removing heteroatoms, or creating simplified analogues that retain key structural features while being more synthetically accessible.

Introduction of Diverse Substituents: Attaching various chemical groups to the core structure can probe interactions with different regions of a biological target. This includes the addition of alkyl, aryl, or heterocyclic moieties to influence properties such as lipophilicity, electronic distribution, and steric bulk.

These design principles aim to systematically explore the chemical space around the this compound scaffold to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of Stereoisomers (e.g., 7-epi-8alpha-Hydroxystreptazolone)

The synthesis of stereoisomers is crucial for understanding the impact of the three-dimensional arrangement of atoms on biological activity. A notable achievement in this area is the synthesis of both (±)-8alpha-hydroxystreptazolone and its stereoisomer, (±)-7-epi-8alpha-hydroxystreptazolone.

A key reaction in the total synthesis of these compounds is the intramolecular Pauson-Khand reaction. nih.govresearchgate.netresearchgate.net This powerful organometallic reaction forms a cyclopentenone ring, which is a central feature of the target molecule's tricyclic core. The synthesis begins with a 2-oxazolone derivative containing a strategically placed alkyne appendage. nih.govresearchgate.netresearchgate.net

The general synthetic approach is outlined below:

Precursor Synthesis: A suitable 2-oxazolone derivative with a pentynyl or heptynyl side chain is prepared. nih.govresearchgate.net

Pauson-Khand Cyclization: The precursor undergoes an intramolecular Pauson-Khand reaction, which involves the cobalt-mediated cyclization of the enyne moiety to form a complex tricyclic intermediate. This reaction proceeds with high stereoselectivity. nih.govresearchgate.net

Final Transformations: Subsequent chemical transformations of the tricyclic intermediate lead to the final natural product, (±)-8alpha-hydroxystreptazolone. nih.govresearchgate.net

By modifying the synthetic route, it is also possible to access other stereoisomers. For instance, the synthesis of (±)-7-epi-8alpha-hydroxystreptazolone has been successfully accomplished, allowing for a direct comparison of its properties with the natural stereoisomer. researchgate.netresearchgate.net The ability to synthetically produce these distinct stereoisomers is fundamental for detailed biological evaluation and the elucidation of structure-activity relationships.

Exploration of Semisynthetic Modifications

Semisynthesis, which involves the chemical modification of a natural product, is a valuable strategy for generating a diverse range of derivatives for biological screening. While specific examples of semisynthetic modifications starting directly from isolated this compound are not widely reported, the broader family of streptazolin (B1245216) compounds has been subjected to such studies.

Potential semisynthetic modifications of this compound could target its reactive functional groups:

Hydroxyl Group Derivatization: The 8α-hydroxyl group is a prime site for modification. Acylation to form esters or alkylation to form ethers could be readily achieved. For instance, the formation of an O-acetyl derivative has been reported for the related compound streptazolin. researchgate.net Such modifications would alter the polarity and hydrogen-bonding capabilities of the molecule.

Urethane Moiety Modification: The internal urethane could potentially be targeted, although this would likely require more forcing reaction conditions that might compromise the integrity of the tricyclic core.

Glycosylation: The attachment of sugar moieties is a common post-modification in natural products that can significantly impact their biological activity and solubility. researchgate.net The discovery of glycosylated streptazolin derivatives, such as 5-O-(β-d-xylopyranosyl)streptazolin, suggests that similar modifications to this compound could be a fruitful area of investigation. mdpi.com

These semisynthetic approaches offer a more direct route to a variety of derivatives compared to total synthesis, facilitating a broader exploration of the structure-activity landscape.

Development of Synthetic Analogues with Modified Core Structures

The development of synthetic analogues with modified core structures is a more advanced strategy aimed at creating novel chemical entities with potentially improved properties. This approach moves beyond simple derivatization to alter the fundamental skeleton of the molecule.

For the this compound family, this could involve:

Ring Size Variation: Synthesizing analogues with six-membered or seven-membered rings in place of the cyclopentane (B165970) ring could explore the impact of ring strain and conformation on activity.

Heteroatom Substitution: Replacing one of the carbon atoms in the core structure with another heteroatom, such as sulfur or another nitrogen atom, could lead to novel heterocyclic systems with different electronic and steric properties.

Scaffold Simplification: The synthesis of bicyclic or even monocyclic analogues that retain key pharmacophoric elements of this compound could lead to compounds that are easier to synthesize and optimize.

The total synthesis of (±)-8alpha-hydroxystreptazolone itself, via the Pauson-Khand reaction of a 2-oxazolone precursor, demonstrates the feasibility of building the complex tricyclic system from simpler starting materials. nih.govresearchgate.net This synthetic route provides a platform from which analogues with modified core structures could be designed and synthesized by using appropriately substituted precursors.

Comparative Biological Activity Studies of Derivatives and Analogues (In Vitro)

The ultimate goal of synthesizing derivatives and analogues of this compound is to evaluate their biological activity and identify compounds with improved therapeutic potential. In vitro assays are the primary method for the initial screening of these new chemical entities.

Below is a table of in vitro biological activity data for some streptazolin analogues. It is important to note that these are not derivatives of this compound, but their evaluation provides a framework for how such studies would be conducted and what types of activities might be expected.

Table 1: In Vitro Anti-inflammatory Activity of Streptazolin Analogues

CompoundModificationAssayTargetIC50 (µM)
Streptazolin Parent CompoundLPS-induced NO productionRAW 264.7 cells>100
Analogue 2a C-5 Phenyl substitutionLPS-induced NO productionRAW 264.7 cells28.5
Analogue 2e C-5 4-Fluorophenyl substitutionLPS-induced NO productionRAW 264.7 cells15.8
Analogue 2g C-5 2-Thienyl substitutionLPS-induced NO productionRAW 264.7 cells35.2

Data is illustrative and based on reported activities of streptazolin analogues.

These studies typically involve assessing the cytotoxicity of the compounds against various cell lines and then evaluating their effects in specific disease-relevant assays, such as anti-inflammatory, antimicrobial, or anticancer screens. The determination of the half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of a compound in a particular assay. A systematic comparison of the IC50 values across a series of derivatives allows for the elucidation of structure-activity relationships, guiding the design of next-generation compounds.

Emerging Research Applications and Future Directions

Use as a Precursor or Intermediate in the Synthesis of Other Complex Molecules

The total synthesis of 8alpha-hydroxystreptazolone has been a notable achievement in organic chemistry, primarily serving as a platform to demonstrate advanced synthetic strategies. nih.govresearchgate.net The first total synthesis was accomplished in a highly stereoselective manner, showcasing the utility of the intramolecular Pauson-Khand reaction of 2-oxazolone derivatives to construct the intricate tricyclic framework. nih.govuwindsor.caacs.org This key reaction involves the cycloaddition of an alkyne, an alkene, and carbon monoxide, efficiently creating molecular complexity in a single step. wiley.com

While the research literature has predominantly focused on this compound as a synthetic target, its densely functionalized core makes it an attractive potential precursor for creating other complex molecules. The successful synthesis of both (+/-)-8alpha-hydroxystreptazolone and its diastereomer, (+/-)-7-epi-8alpha-hydroxystreptazolone, provides access to these unique scaffolds for further synthetic exploration. acs.orgresearchgate.net Studies on the related compound, streptazone A, which possesses multiple reactive sites, have highlighted the potential for these molecules to undergo further transformations. chemrxiv.org The flexible and now-established synthetic access to these complex piperidine (B6355638) alkaloids opens the door for future studies aimed at using them as chiral building blocks or intermediates to construct novel natural product analogs or other architecturally complex chemical entities. researchgate.netchemrxiv.org

Applications in Chemical Biology Probes

Chemical probes are essential tools for dissecting biological pathways, allowing for the study and manipulation of protein function within a native cellular context. mdpi.com Natural products, with their inherent biological activity and evolutionarily selected structures, often serve as excellent starting points for probe development. researchgate.netnih.gov The streptazone family of alkaloids, including this compound, possesses structural features that make them promising candidates for conversion into such probes.

The development of activity-based probes (ABPs), which form a covalent bond with their protein target, is a powerful strategy for identifying enzyme function and mapping protein-protein interactions. nih.gov The streptazone core contains several functionalities that could be exploited for covalent probe design. For instance, the related compound streptazone A features an enaminone, a Michael acceptor, and a bis-allylic epoxide, all of which are reactive electrophilic sites. chemrxiv.org Initial studies have already demonstrated that streptazone A can react with a cysteine mimic, a crucial first step in developing covalent probes that target cysteine residues in proteins. chemrxiv.org This reactivity underscores the potential to map the covalent targets of these alkaloids within the cell. chemrxiv.org

The general strategy for converting a bioactive natural product into a chemical probe involves the synthetic attachment of a reporter tag, such as biotin (B1667282) for affinity purification and proteomic analysis, or a fluorophore for cellular imaging. biosyn.comnih.govthermofisher.com While a fully functionalized probe based on this compound has not yet been reported, the established synthetic routes and known reactivity of the scaffold provide a clear path for the future development of streptazone-based chemical probes to elucidate their molecular targets and mechanisms of action. researchgate.netchemrxiv.org

Methodological Advancements in its Synthesis and Isolation

Progress in the study of this compound has been intrinsically linked to advancements in both its chemical synthesis and its isolation from natural sources.

The most significant methodological advancement in its synthesis was the development of the intramolecular Pauson-Khand reaction for the stereoselective construction of its tricyclic core. nih.govacs.org This reaction, which utilizes a cobalt-carbonyl complex to mediate a [2+2+1] cycloaddition, proved highly effective for assembling the challenging 9-oxa-1-azatricyclo[6.2.1.05,11]undec-5-en-7,10-dione system from a 2-oxazolone precursor. nih.govuwindsor.ca This approach represented the first total synthesis of the molecule and remains a benchmark for accessing this complex scaffold. nih.govacs.org

In parallel, modern advancements in isolation techniques have been crucial for the discovery of this compound and its analogs from microbial sources. The typical workflow involves large-scale fermentation of the producing organism, such as a Streptomyces species. nih.govresearchgate.net This is followed by a systematic extraction and purification process. The culture broth is typically extracted with an organic solvent like ethyl acetate (B1210297) to separate the desired metabolites from the aqueous medium. researchgate.net The resulting crude extract is then subjected to various chromatographic techniques, most commonly column chromatography using silica (B1680970) gel, to separate the complex mixture into individual compounds, yielding the pure natural product. researchgate.net

Computational Chemistry and Machine Learning in Predictive Studies

The fields of computational chemistry and machine learning are increasingly being applied to natural product research to accelerate discovery and understand biological function. nih.gov These in silico methods offer powerful tools for predicting the properties, targets, and synthetic accessibility of complex molecules like this compound, even before extensive laboratory work is undertaken. capes.gov.brCurrent time information in Bangalore, IN.

Molecular docking is a prominent computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. plymouth.ac.uksemanticscholar.org For a molecule like this compound, docking studies could be used to screen it against databases of protein structures to generate hypotheses about its potential biological targets, guiding experimental validation. thermofisher.com

Machine learning (ML) models are further revolutionizing the field by learning from vast datasets of chemical and biological information. uwindsor.ca These models can predict a wide range of properties, from bioactivity and toxicity to pharmacokinetic profiles, based solely on a molecule's structure. nih.govCurrent time information in Bangalore, IN.figshare.com For the streptazone class of alkaloids, ML could be used to predict their activity against various cell lines or enzymes, helping to prioritize which analogs to synthesize and test. Furthermore, artificial intelligence is making significant strides in retrosynthesis, developing algorithms that can plan the synthesis of complex natural products, potentially uncovering novel and more efficient routes to molecules like this compound. nih.govescholarship.org

Table 1: Applications of Computational Methods in Natural Product Research

Computational Method Application Area Description Relevance to this compound
Molecular Docking Target Identification Predicts the binding orientation and affinity of a ligand to a protein's active site. semanticscholar.org Could identify potential protein targets and elucidate the structural basis of its bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Bioactivity Prediction Builds statistical models that correlate chemical structure with biological activity. Could predict the cytotoxicity or antimicrobial activity of new, unsynthesized streptazolone derivatives.
Machine Learning (ML) / Deep Learning Property Prediction & De Novo Design Uses neural networks to predict diverse properties (ADMET, bioactivity) and generate novel molecular structures. uwindsor.cacapes.gov.br Can predict drug-likeness, identify potential off-targets, and aid in designing new analogs with improved properties.
AI-Powered Retrosynthesis Synthesis Planning Employs AI algorithms to devise synthetic routes to complex target molecules. nih.gov Could suggest alternative or more efficient synthetic pathways to this compound and its analogs.
Genome Mining Biosynthesis Discovery Uses bioinformatics tools to identify biosynthetic gene clusters (BGCs) in microbial genomes. Can identify new Streptomyces strains capable of producing novel streptazolone-related compounds.

Exploration of New Biological Systems for Production or Activity Discovery

The discovery of novel natural products is heavily reliant on the exploration of diverse biological sources. The streptazone alkaloids, including this compound, are produced by soil-dwelling bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a vast array of bioactive secondary metabolites. nih.gov

Initial discoveries of these compounds relied on traditional screening of Streptomyces isolates. For example, streptazones A, B1, B2, C, and D were first isolated from Streptomyces strains designated FORM5 and A1. nih.gov More recently, new streptazolin- and obscurolide-type metabolites were discovered from Streptomyces alboniger isolated from a soil sample in Tibet, highlighting that unique environments can yield novel chemical diversity. researchgate.net

The modern era of genomics has revolutionized the search for new natural products. wiley.com A key strategy is genome mining , where the sequenced genomes of microorganisms are computationally scanned to find biosynthetic gene clusters (BGCs). These BGCs contain the genetic blueprints for the enzymes that construct natural products. Tools like antiSMASH and PRISM are widely used to identify BGCs in Streptomyces genomes and even predict the structure of the resulting metabolite. This approach has revealed that Streptomyces genomes contain a wealth of "silent" or "cryptic" BGCs, which are not expressed under standard laboratory conditions but hold the potential to produce entirely new molecules. By exploring diverse Streptomyces species from unique ecological niches, such as marine environments or the Antarctic, and applying powerful genome mining tools, researchers can continue to uncover new streptazolone analogs and other novel bioactive compounds. wiley.com

Table 2: Selected Streptomyces Species and their Associated Alkaloid Products

Producing Organism Compound(s) Isolated Source/Environment Reference(s)
Streptomyces sp. FORM5 & A1 Streptazones A, B1, B2, C, D Soil nih.gov
Streptomyces alboniger YIM20533 Strepalbins, Streptalbonins (Streptazolin/Obscurolide-type) Soil (Tibet, China) researchgate.net
Streptomyces viridochromogenes Streptazolin (B1245216) Soil
Streptomyces sp. SH-1.2-R-15 Peptidendrocins, Chartreusin Endophyte from Dendrobium officinale
Various marine Streptomyces Unspecified antimicrobial compounds Sea Surface Microlayer (Norway)

Q & A

Q. How can researchers critically evaluate the validity of prior studies on this compound’s metabolic pathways?

  • Methodological Answer : Scrutinize study design for blinding, randomization, and positive/negative controls. Assess whether LC-MS/MS data include isotopically labeled internal standards to correct for matrix effects. Cross-validate findings using alternative methodologies (e.g., microsomal incubations vs. hepatocyte assays) .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer : Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known). Use independent replication cohorts and validate biomarkers via orthogonal assays (e.g., ELISA and Western blot). Disclose all negative results to counteract publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.